molecular formula C16H20N2O2 B2638064 N-[3-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-3-oxopropyl]prop-2-enamide CAS No. 2094408-02-1

N-[3-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-3-oxopropyl]prop-2-enamide

Cat. No.: B2638064
CAS No.: 2094408-02-1
M. Wt: 272.348
InChI Key: SGXZMCUNMZZCEA-UHFFFAOYSA-N
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Description

N-[3-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-3-oxopropyl]prop-2-enamide is a complex organic compound that features a quinoline derivative as part of its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-3-oxopropyl]prop-2-enamide typically involves multiple steps:

    Formation of 2-methyl-1,2,3,4-tetrahydroquinoline: This can be achieved through the hydrogenation of quinaldine.

    Acylation: The 2-methyl-1,2,3,4-tetrahydroquinoline is then acylated with an appropriate acyl chloride to introduce the oxopropyl group.

    Amidation: The final step involves the reaction of the acylated intermediate with propenamide under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-3-oxopropyl]prop-2-enamide can undergo various types of chemical reactions:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the oxopropyl group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and quinoline moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Hydroxylated products.

    Substitution: Various substituted quinoline and amide derivatives.

Scientific Research Applications

N-[3-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-3-oxopropyl]prop-2-enamide has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which N-[3-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-3-oxopropyl]prop-2-enamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA or inhibit specific enzymes, while the amide group can form hydrogen bonds with target proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-methyl-1,2,3,4-tetrahydroquinolin-1-yl)-3-oxopropyl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-[3-(2-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-oxopropyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O2/c1-3-15(19)17-11-10-16(20)18-12(2)8-9-13-6-4-5-7-14(13)18/h3-7,12H,1,8-11H2,2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXZMCUNMZZCEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=CC=CC=C2N1C(=O)CCNC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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